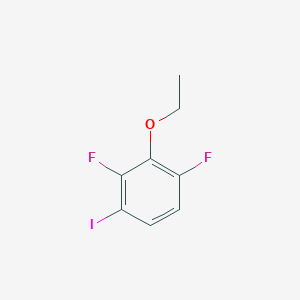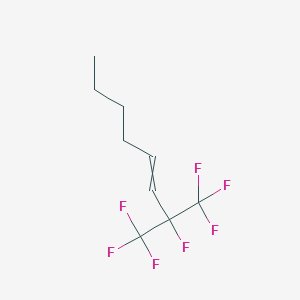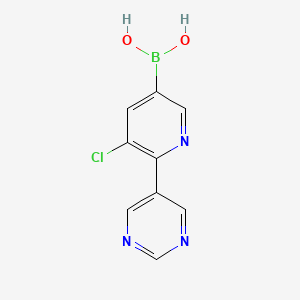
(5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a pyrimidine ring and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the halogen-metal exchange reaction followed by borylation. For example, starting with 5-chloro-3-iodopyridine, a halogen-metal exchange can be performed using an organolithium reagent, followed by the addition of a boron source such as trimethyl borate or pinacolborane to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, reagents, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions: (5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically performed at elevated temperatures (50-100°C)
Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
Chemistry: In organic synthesis, (5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules through cross-coupling reactions. It is particularly valuable in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: This compound can be used in the development of biologically active molecules, including kinase inhibitors and other therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a versatile tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components .
作用机制
The mechanism of action of (5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or aryl-vinyl product and regenerating the palladium catalyst.
相似化合物的比较
3-Pyridinylboronic acid: Similar structure but lacks the chlorine and pyrimidine substituents.
5-Chloro-3-pyridineboronic acid: Similar structure but lacks the pyrimidine substituent.
4-Pyridinylboronic acid: Similar structure but with the boronic acid group at a different position on the pyridine ring.
Uniqueness: (5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid is unique due to the presence of both chlorine and pyrimidine substituents, which can influence its reactivity and selectivity in chemical reactions
属性
分子式 |
C9H7BClN3O2 |
|---|---|
分子量 |
235.44 g/mol |
IUPAC 名称 |
(5-chloro-6-pyrimidin-5-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BClN3O2/c11-8-1-7(10(15)16)4-14-9(8)6-2-12-5-13-3-6/h1-5,15-16H |
InChI 键 |
HZSMNPMXPJSEIO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1)C2=CN=CN=C2)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



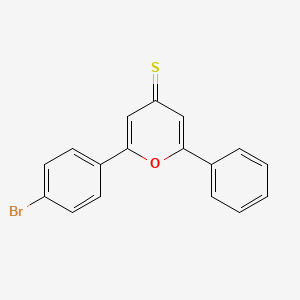
![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)
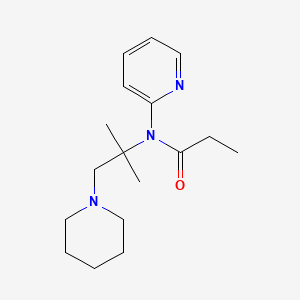
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
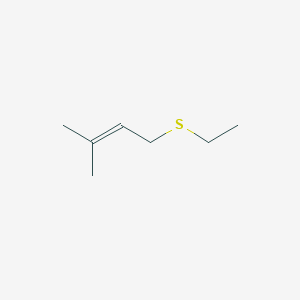
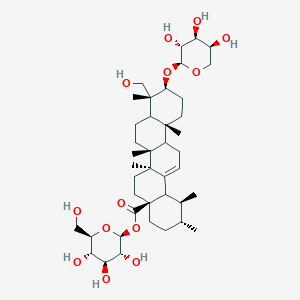
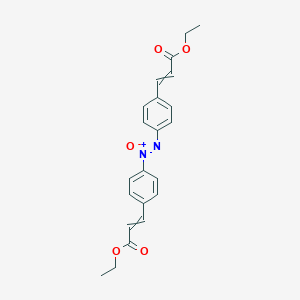

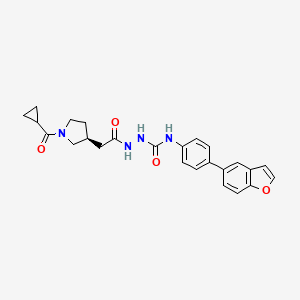
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
